B I09

Description

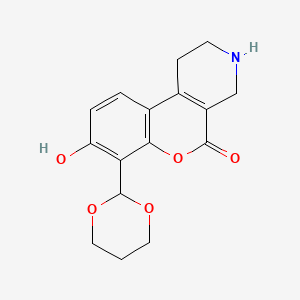

Structure

3D Structure

Properties

IUPAC Name |

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYMWNUDIOPESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SQ-109

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel, orally bioavailable, small-molecule drug candidate under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by Sequella, Inc., this ethylenediamine-based compound represents a promising advancement in the fight against a global health threat. Its unique multi-target mechanism of action distinguishes it from existing anti-TB drugs, offering potential for improved efficacy, reduced treatment duration, and a higher barrier to resistance development. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies that define the action of SQ-109.

Core Mechanism of Action: Inhibition of MmpL3 and Cell Wall Disruption

The primary mechanism of action of SQ-109 is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3][4][5][6][7] MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[4][5][6][8] Mycolic acids are long-chain fatty acids that are crucial components of the protective outer layer of the mycobacterial cell wall.

By binding to and inhibiting MmpL3, SQ-109 effectively blocks the translocation of TMM across the inner membrane, leading to a cascade of disruptive effects:

-

Accumulation of TMM: Inhibition of MmpL3 results in the intracellular accumulation of TMM.[4][5][6][8]

-

Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[4][5][6][8]

-

Disruption of Cell Wall Integrity: The compromised cell wall structure leads to increased permeability and ultimately, bacterial cell death.[9]

This targeted disruption of cell wall biosynthesis is a key factor in the bactericidal activity of SQ-109 against both drug-sensitive and drug-resistant strains of Mtb.[1][9]

Signaling Pathway Diagram

Caption: Primary mechanism of SQ-109 action via MmpL3 inhibition.

Secondary Mechanisms of Action

Beyond its primary target, research suggests that SQ-109 possesses multiple mechanisms of action, contributing to its potent antimicrobial activity and low rate of spontaneous resistance.[10] These secondary targets include:

-

Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain in Mtb.[2][10]

-

Disruption of Electron Transport and ATP Synthesis: By targeting the electron transport chain, SQ-109 inhibits respiration and reduces ATP synthesis, effectively starving the bacteria of energy.[2][10]

-

Proton Motive Force Disruption: The compound acts as an uncoupler, collapsing the pH gradient and membrane potential across the bacterial membrane.[10]

These multifaceted effects contribute to a potent and broad-spectrum antimicrobial profile, with activity observed against other pathogens in addition to Mtb.[10]

Multi-Target Pathway Diagram

Caption: Multi-target mechanism of SQ-109 in M. tuberculosis.

Quantitative Data Summary

The in vitro and in vivo activity of SQ-109 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis

| Strain/Condition | MIC (µg/mL) | MIC (µM) | Reference |

| H37Rv (micro-broth dilution) | 0.11 | 0.2 | [11] |

| H37Rv (BACTEC) | 0.35 | 0.63 | [11] |

| Clinical Isolates (Drug-sensitive & Drug-resistant) | 0.16 - 0.64 | - | [11] |

| Intracellular Mtb (RAW 264.7 macrophages) | - | 1.56 | [12] |

| 225 Clinical Isolates (MIC90) | 0.25 | - | [7] |

| 225 Clinical Isolates (MIC95) | 0.5 | - | [7] |

| 225 Clinical Isolates (MIC99) | 1.0 | - | [7] |

Table 2: Synergistic Interactions of SQ-109 with Other Antitubercular Drugs

| Combination | Effect | Observation | Reference |

| SQ-109 + Isoniazid (INH) | Synergistic | Strong synergy at 0.5 MIC of each drug | [11] |

| SQ-109 + Rifampicin (RIF) | Synergistic | Strong synergy with SQ-109 at 0.5 MIC and RIF at 0.1 MIC | [11] |

| SQ-109 + Ethambutol (EMB) | No Synergy/Additive Effect | - | [11] |

| SQ-109 + Streptomycin | Additive | - | [11] |

| SQ-109 + TMC207 (Bedaquiline) | Synergistic | Decreased TMC207 MIC by 4- to 8-fold |

Table 3: In Vitro Activity of SQ-109 against Helicobacter pylori

| Strain Type | MIC Range (µM) | MBC Range (µM) | Reference |

| Laboratory Strains | 8 - 20 | 65 - 100 | [13] |

| Clinical Isolates | 5 - 30 | 50 - 80 | [13] |

Key Experimental Protocols

The elucidation of SQ-109's mechanism of action has relied on a variety of sophisticated experimental techniques.

Macromolecular Incorporation Assays

Objective: To determine the specific biosynthetic pathway inhibited by SQ-109.

Methodology:

-

Mycobacterium tuberculosis cultures are exposed to various concentrations of SQ-109.

-

Radiolabeled precursors for specific macromolecules are added to the cultures. These include:

-

[¹⁴C]-acetate for lipid synthesis.

-

[³H]-leucine for protein synthesis.

-

[³H]-uracil for RNA synthesis.

-

[³H]-thymidine for DNA synthesis.

-

-

After an incubation period, the incorporation of the radiolabeled precursors into their respective macromolecules is measured using scintillation counting.

-

A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited by the drug. For SQ-109, a rapid inhibition of lipid precursor incorporation into the cell wall was observed.[4][5][6][8]

Experimental Workflow: Macromolecular Incorporation Assay

Caption: Workflow for macromolecular incorporation assays.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to SQ-109 and thereby infer its molecular target.

Methodology:

-

Mycobacterium tuberculosis is cultured in the presence of sub-lethal concentrations of SQ-109 or its analogs to select for resistant mutants.

-

Genomic DNA is extracted from the resistant colonies.

-

The entire genome of the resistant mutants is sequenced using next-generation sequencing technologies.

-

The genomes of the resistant mutants are compared to the genome of the wild-type (sensitive) strain to identify single nucleotide polymorphisms (SNPs) or other mutations.

-

Mutations consistently found in resistant strains, particularly in genes encoding essential proteins, point to the likely drug target. For SQ-109, mutations were identified in the mmpL3 gene.[4][5][6]

Experimental Workflow: Whole-Genome Sequencing of Resistant Mutants

Caption: Workflow for identifying drug targets via resistant mutant sequencing.

Conclusion

SQ-109 represents a significant development in the search for new and effective treatments for tuberculosis. Its primary mechanism of action, the inhibition of the essential MmpL3 transporter, disrupts the integrity of the mycobacterial cell wall. Furthermore, its ability to engage multiple secondary targets likely contributes to its potent bactericidal activity and a high barrier to the development of resistance. The synergistic interactions of SQ-109 with existing first-line and novel anti-TB drugs underscore its potential as a cornerstone of future combination therapies. Continued research and clinical evaluation are crucial to fully realize the therapeutic promise of this innovative drug candidate.

References

- 1. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is SQ-109 used for? [synapse.patsnap.com]

- 4. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Portico [access.portico.org]

- 10. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]

- 11. scispace.com [scispace.com]

- 12. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori | PLOS One [journals.plos.org]

B-I09: A Potent Inhibitor of the IRE1/XBP1 Pathway in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) stress response is a critical cellular signaling network activated by an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins. A key mediator of this response is the inositol-requiring enzyme 1 (IRE1), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of the potent transcription factor XBP1s. The IRE1/XBP1 pathway plays a crucial role in promoting cell survival and adaptation under ER stress, a condition frequently exploited by cancer cells to thrive in the harsh tumor microenvironment. Consequently, this pathway has emerged as a promising target for cancer therapy. B-I09 is a novel, cell-permeable small molecule that selectively inhibits the RNase activity of IRE1, thereby blocking the production of XBP1s and disrupting this pro-survival signaling cascade. This technical guide provides a comprehensive overview of B-I09, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The IRE1/XBP1 Signaling Pathway

Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1, leading to IRE1 dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1, which then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into the XBP1s protein, a transcription factor that upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby enhancing the cell's ability to cope with ER stress. In many cancers, including B-cell malignancies, the IRE1/XBP1 pathway is constitutively active and essential for tumor cell survival and proliferation.[1][2]

Quantitative Data for B-I09

B-I09 has been characterized through a series of in vitro and in vivo studies to determine its potency and pharmacokinetic profile.

| Parameter | Value | Species/Cell Line | Reference |

| In Vitro Activity | |||

| IRE1 RNase IC50 | 1.23 µM | [3] | |

| In-cell IC50 for XBP-1s suppression | 0.9 µM | Human MEC2 CLL cells | [4] |

| In Vivo Pharmacokinetics | |||

| Dosing | 50 mg/kg (intraperitoneal) | Male CD-1 mice | [5] |

| Half-life (T1/2) | ~1.5 hours | Male CD-1 mice | [5] |

| Peak Plasma Concentration (Cmax) | ~39 µM | Male CD-1 mice | [5] |

| Time to Peak Concentration (Tmax) | 15 minutes | Male CD-1 mice | [5] |

Experimental Protocols

Assessment of XBP1 mRNA Splicing by RT-PCR

This protocol allows for the qualitative or semi-quantitative assessment of IRE1 RNase activity by measuring the splicing of XBP1 mRNA.

Materials:

-

Cells of interest

-

B-I09 and/or ER stress inducer (e.g., tunicamycin, thapsigargin)

-

RNA isolation kit (e.g., QIAamp RNA Blood Mini Kit)

-

One-step RT-PCR kit (e.g., Qiagen OneStep RT-PCR Kit)

-

Primers for XBP1 (spanning the splice site)

-

Agarose and gel electrophoresis apparatus

-

DNA stain (e.g., GelRed)

Protocol:

-

Cell Treatment: Plate cells and treat with desired concentrations of B-I09 with or without an ER stress-inducing agent for the desired time.

-

RNA Isolation: Isolate total RNA from treated and untreated cells according to the manufacturer's protocol of the RNA isolation kit.

-

RT-PCR:

-

Gel Electrophoresis:

-

Prepare a 2-3% agarose gel to resolve the small size difference between spliced and unspliced XBP1 PCR products.

-

Run the PCR products on the gel at a low voltage (e.g., 50V) for an extended period (e.g., 4 hours) to achieve good separation.[1]

-

-

Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band (26 bp smaller).

Detection of XBP1s Protein by Immunoblotting

This protocol is used to quantify the levels of the active XBP1s protein.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against XBP1s (e.g., Cell Signaling Technology #12782)[7]

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.

Cell Viability and Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method to measure cell viability and proliferation, which can be used to assess the cytotoxic effects of B-I09.

Materials:

-

Cells of interest

-

96-well plates

-

B-I09

-

XTT assay kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of B-I09. Include untreated control wells.

-

Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours).

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

-

Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Efficacy

In a murine model of Chronic Lymphocytic Leukemia (CLL), administration of B-I09 at 50 mg/kg intraperitoneally for 5 consecutive days per week for 3 weeks resulted in a significant suppression of leukemic progression.[5] This was associated with increased apoptosis of CLL cells in the spleens of treated mice.[5] Importantly, no significant systemic toxicity was observed, as evidenced by stable body weight and no histological abnormalities in vital organs.[5]

Synergistic Effects

B-I09 has been shown to synergize with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in inducing apoptosis in B-cell leukemia, lymphoma, and multiple myeloma cell lines.[5] This suggests that a combination therapy approach, targeting both the IRE1/XBP1 pathway and other critical survival pathways like BCR signaling, could be a promising therapeutic strategy.

Conclusion

B-I09 is a valuable research tool and a promising therapeutic candidate for cancers that are dependent on the IRE1/XBP1 signaling pathway for their survival. Its ability to potently and selectively inhibit the RNase activity of IRE1 leads to the suppression of the pro-survival transcription factor XBP1s, ultimately resulting in cancer cell apoptosis. The favorable in vivo safety profile and the potential for synergistic combinations with other targeted therapies further highlight the clinical potential of B-I09. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of targeting the IRE1/XBP1 pathway with inhibitors like B-I09.

References

- 1. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]

- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-quantitative RT-PCR for Xbp1 mRNA splicing [bio-protocol.org]

- 7. XBP-1s (D2C1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Enhancing Antibody-Specific Productivity: Unraveling the Impact of XBP1s Overexpression and Glutamine Availability in SP2/0 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of B-I09 in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, in several diseases, including various cancers like multiple myeloma and chronic lymphocytic leukemia, the IRE1α-XBP1 pathway is hijacked to promote cell survival and proliferation.[1][2] B-I09 is a potent and specific small molecule inhibitor of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, B-I09 effectively attenuates this pro-survival signaling pathway, making it a promising therapeutic agent for diseases dependent on a hyperactive UPR. This technical guide provides an in-depth overview of the mechanism of action of B-I09, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is a vital cellular organelle tasked with the synthesis, folding, and post-translational modification of a significant portion of the proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the delicate balance of protein folding within the ER, leading to the accumulation of unfolded or misfolded proteins—a state referred to as ER stress. To mitigate ER stress and restore proteostasis, eukaryotic cells have evolved a complex signaling network known as the Unfolded Protein Response (UPR).

The UPR is orchestrated by three ER-resident transmembrane proteins:

-

Inositol-requiring enzyme 1 (IRE1α and IRE1β): The most conserved branch of the UPR, possessing both serine/threonine kinase and endoribonuclease (RNase) activity.

-

PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis.

-

Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that moves to the nucleus to activate the transcription of UPR target genes.

Initially, the UPR aims to restore ER homeostasis by increasing the protein folding capacity, enhancing ER-associated degradation (ERAD) of misfolded proteins, and reducing the protein load entering the ER. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

The IRE1α-XBP1 Signaling Pathway

Under basal conditions, the luminal domain of IRE1α is bound by the ER chaperone BiP (also known as GRP78), keeping it in an inactive monomeric state. Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α to assist in protein folding, leading to the dimerization and autophosphorylation of IRE1α. This conformational change activates its RNase domain, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).

This unconventional splicing event results in a frameshift, leading to the translation of the spliced XBP1 (XBP1s) protein, a potent basic leucine zipper (bZIP) transcription factor. XBP1s translocates to the nucleus and binds to the ER stress response element (ERSE) and the UPR element (UPRE) in the promoters of target genes. These genes encode proteins involved in:

-

Protein folding and modification: Chaperones (e.g., BiP, GRP94) and foldases (e.g., PDI).

-

ER-associated degradation (ERAD): Components of the machinery that retro-translocates misfolded proteins from the ER to the cytosol for proteasomal degradation.

-

Protein secretion and transport: Factors involved in the expansion of the ER and the secretory pathway.

In several cancers, particularly those with a high secretory load such as multiple myeloma and chronic lymphocytic leukemia (CLL), the IRE1α-XBP1 pathway is constitutively active and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] This dependency makes the IRE1α-XBP1 axis an attractive target for therapeutic intervention.

B-I09: A Specific Inhibitor of IRE1α RNase Activity

B-I09 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the RNase activity of IRE1α.[3][4] It functions by targeting the RNase active site, thereby preventing the splicing of XBP1 mRNA. This leads to a reduction in the levels of the pro-survival transcription factor XBP1s. B-I09 has been shown to mimic XBP1 deficiency in cancer cells, leading to compromised B-cell receptor (BCR) signaling and induction of apoptosis.[1] It has demonstrated efficacy in preclinical models of various B-cell malignancies.[2][5]

Mechanism of Action of B-I09

The mechanism of action of B-I09 is centered on its ability to specifically inhibit the endoribonuclease function of activated IRE1α.

Quantitative Data

The efficacy of B-I09 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of B-I09

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IRE1α RNase activity) | 1.23 µM | In vitro assay | [3][4] |

| Inhibition of XBP1s expression | Dose-dependent | 5TGM1 (murine myeloma), RPMI-8226 (human myeloma) | [2] |

| Induction of Apoptosis | Synergistic with ibrutinib | B-cell leukemia, lymphoma, and multiple myeloma cell lines | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of B-I09

| Parameter | Value | Animal Model | Reference |

| Dosage | 50 mg/kg | Mice | [3] |

| Administration Route | Intraperitoneal injection | Mice | [3] |

| Plasma Half-life | ~1.5 hours | Mice | [3] |

| Peak Plasma Concentration | ~39 µM (at 15 minutes) | Mice | [3] |

| Efficacy | Suppressed leukemic progression | CLL tumor-bearing mice | [3][5] |

| Toxicity | No systemic toxicity observed | Mice | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of B-I09.

XBP1 Splicing Assay by RT-PCR

This protocol is used to qualitatively and semi-quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by B-I09.

Materials:

-

Cells of interest (e.g., RPMI-8226, CLL patient samples)

-

B-I09 (and vehicle control, e.g., DMSO)

-

ER stress inducer (e.g., tunicamycin or thapsigargin) (optional, for inducing XBP1 splicing)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcriptase and cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase, Invitrogen)

-

Taq DNA polymerase (e.g., HotStarTaq, QIAGEN)

-

PCR primers for human XBP1:

-

PCR primers for murine Xbp1:

-

Agarose

-

DNA loading dye

-

DNA ladder

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with varying concentrations of B-I09 or vehicle control for a predetermined time.

-

If desired, co-treat with an ER stress inducer to stimulate XBP1 splicing.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

PCR Amplification:

-

Set up PCR reactions with the synthesized cDNA as a template and the XBP1-specific primers.

-

A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a 2.5-3% agarose gel.[7]

-

The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands due to the 26-nucleotide difference in size.

-

-

Analysis:

-

Visualize the DNA bands under UV light and quantify the band intensities using image analysis software (e.g., ImageJ).

-

The ratio of XBP1s to XBP1u can be calculated to determine the extent of splicing inhibition by B-I09.

-

Western Blot Analysis of ER Stress Markers

This protocol is used to assess the protein levels of key ER stress markers, such as phosphorylated IRE1α (p-IRE1α) and XBP1s, following treatment with B-I09.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IRE1α, anti-XBP1s, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of B-I09 on cancer cells.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

B-I09

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of B-I09 for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the B-I09 concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow for Evaluating B-I09 Activity

Conclusion

B-I09 is a valuable chemical probe and a promising therapeutic candidate for the treatment of diseases characterized by a hyperactive IRE1α-XBP1 signaling pathway. Its specific mechanism of action, which involves the inhibition of IRE1α's RNase activity and the subsequent reduction of XBP1 splicing, provides a targeted approach to disrupt the pro-survival UPR in cancer cells. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of B-I09 in ER stress and to explore its therapeutic potential. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in advancing B-I09 towards clinical applications.

References

- 1. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. B I09 | IRE1 Inhibitors: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. XBP1 Splicing Assay [bio-protocol.org]

- 7. Xbp1 splicing assay [bio-protocol.org]

An In-depth Technical Guide to B I09 (CAS Number: 1607803-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

B I09 is a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1), a key sensor and effector of the unfolded protein response (UPR). By specifically targeting the endoribonuclease (RNase) activity of IRE1, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1/XBP1 signaling pathway. This pathway is implicated in the survival and proliferation of various cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research. The information presented is intended to support further investigation into the therapeutic potential of targeting the IRE1/XBP1 axis in oncology and other relevant disease areas.

Chemical and Physical Properties

This compound is a synthetic small molecule with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one.[2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1607803-67-7 | [1][3] |

| Molecular Formula | C₁₆H₁₇NO₅ | [1][3] |

| Molecular Weight | 303.31 g/mol | [1][3] |

| Appearance | Light yellow to brown solid | [3] |

| Purity | ≥98% | [1][3] |

| Solubility | Soluble in DMSO (up to 50 mM) | [1][3] |

| Storage | Store at -20°C. Solutions should be freshly prepared. | [1][3] |

Mechanism of Action: Inhibition of the IRE1/XBP1 Pathway

The primary mechanism of action of this compound is the inhibition of the RNase domain of IRE1.[1][3] Under conditions of endoplasmic reticulum (ER) stress, IRE1 dimerizes and autophosphorylates, activating its RNase activity. This activated IRE1 then excises a 26-nucleotide intron from the mRNA of XBP1. This unconventional splicing event leads to a frameshift, resulting in the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.

This compound, by inhibiting the RNase activity of IRE1, prevents the splicing of XBP1 mRNA.[4] This leads to a reduction in the levels of XBP1s and the subsequent downregulation of its target genes. In cancer cells, particularly those dependent on a robust UPR to manage high levels of protein synthesis and secretion, the inhibition of the IRE1/XBP1 pathway by this compound can lead to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis.[5]

In Vitro and In Vivo Activity

This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of chronic lymphocytic leukemia (CLL).[4]

In Vitro Data

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (IRE1 RNase activity) | 1.23 µM | - | [1][3] |

| Effective Concentration (in vitro) | 10-20 µM | MEC1, MEC2, WaC3 | [4] |

In Vivo Data

| Parameter | Value | Animal Model | Reference |

| Dosing Regimen | 50 mg/kg, intraperitoneal injection | Eµ-TCL1 transgenic mice | [4] |

| Half-life (t₁/₂) | ~1.5 hours | Mouse plasma | [4] |

| Peak Plasma Concentration (Cₘₐₓ) | ~39 µM (at 15 minutes) | Mouse plasma | [4] |

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with this compound, based on methodologies reported in the literature.

Cell Viability Assay (XTT)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines (e.g., MEC1, MEC2, WaC3)

-

Complete culture medium

-

96-well plates

-

XTT labeling reagent (e.g., Roche)

-

Electron-coupling reagent (e.g., Roche)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT labeling reagent to electron-coupling reagent).

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Immunoblotting for XBP1s, p-BTK, and p-AKT

This protocol is used to assess the effect of this compound on the expression of key proteins in the IRE1 and related signaling pathways.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XBP1s, anti-phospho-BTK, anti-phospho-AKT, and corresponding total protein antibodies, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RT-PCR for XBP1 Splicing

This protocol is used to directly measure the effect of this compound on the splicing of XBP1 mRNA.

Materials:

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers specific for unspliced (XBP1u) and spliced (XBP1s) XBP1, and a housekeeping gene (e.g., β-actin).

-

Human XBP1 forward primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Human XBP1 reverse primer: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

Taq DNA polymerase

-

Agarose gel

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Treat cells with this compound for the desired time.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform PCR using the specific primers for XBP1 and the housekeeping gene.

-

Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will yield a larger PCR product than the spliced form due to the presence of the 26-nucleotide intron.

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

In Vivo Administration

This protocol provides a general guideline for the in vivo administration of this compound in a mouse model of CLL.

Materials:

-

This compound

-

Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Eµ-TCL1 transgenic mice

Procedure:

-

Prepare the this compound formulation in the vehicle at the desired concentration.

-

Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.

-

The treatment can be administered daily for a specified period, for example, for 5 consecutive days followed by a 2-day break.

-

Monitor the mice for tumor progression and any signs of toxicity.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1/XBP1 pathway in various diseases, particularly cancer. Its specific mechanism of action and demonstrated in vitro and in vivo efficacy make it a promising candidate for further preclinical and potentially clinical development. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a research setting and contribute to a deeper understanding of its therapeutic potential. Researchers should always adhere to best laboratory practices and institutional guidelines when working with this and any other chemical compound.

References

- 1. Loss of p53 enhances the function of the endoplasmic reticulum through activation of the IRE1α/XBP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the RNase Inhibitor Activity of B I09

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of B I09, a potent and specific inhibitor of the ribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE-1). This compound represents a significant tool for studying the endoplasmic reticulum (ER) stress response and holds therapeutic potential, particularly in the context of B-cell malignancies where the IRE-1/XBP-1 pathway is a critical driver of cell survival and proliferation.

Core Mechanism of Action

This compound is a tricyclic chromenone-based small molecule that specifically targets the RNase domain of IRE-1.[1] IRE-1 is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, IRE-1 dimerizes and autophosphorylates, activating its cytoplasmic RNase domain.[1] This activated RNase domain excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP-1).

The resulting spliced mRNA, XBP-1s, is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. In several cancers, including Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM), the IRE-1/XBP-1 pathway is hijacked to support malignant cell growth and survival.[1][2]

This compound functions by directly inhibiting the RNase activity of IRE-1, thereby preventing the splicing of XBP-1 mRNA.[2][3] This leads to a reduction in XBP-1s protein levels, mimicking a state of XBP-1 deficiency. Consequently, this compound compromises the survival mechanisms of cancer cells dependent on this pathway, leading to apoptosis and suppression of leukemic progression.[3][4]

Quantitative Inhibitor Activity and Pharmacokinetics

The inhibitory potency and in vivo behavior of this compound have been characterized through various assays. The data below summarizes its key quantitative parameters.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell/Assay Type | Reference |

|---|---|---|---|

| In Vitro IC50 | 1230 nM | Recombinant human IRE-1 RNase | [3] |

| In-Cell IC50 | 0.9 µM | Human MEC2 CLL Cells |[1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

|---|---|---|---|

| Administration Route | Intraperitoneal Injection | 50 mg/kg | [3][4] |

| Peak Plasma Conc. | ~39 µM | 50 mg/kg | [3][4] |

| Time to Peak Conc. | 15 minutes | 50 mg/kg | [3][4] |

| Half-life (t½) | ~1.5 hours | 50 mg/kg |[3][4] |

Signaling Pathway Inhibition

This compound's primary effect is the disruption of the IRE-1 signaling cascade. This has direct consequences on the UPR and downstream pathways critical for B-cell function, such as B-Cell Receptor (BCR) signaling.

References

- 1. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of B I09 in cellular pathways

An in-depth analysis of the function of a compound referred to as "BI09" in cellular pathways cannot be provided at this time. Extensive searches for a molecule with this designation have not yielded any specific information, suggesting that "BI09" may be a typographical error or an internal, non-public codename.

The scientific literature and public databases do not contain information on a compound or protein with the specific name "BI09." Therefore, it is not possible to delineate its mechanism of action, the cellular pathways it modulates, or any associated experimental data and protocols.

To receive a detailed technical guide that meets the specified requirements, including data tables, experimental methodologies, and Graphviz diagrams, a corrected and specific name of the molecule of interest is required. For instance, information is available for compounds with similar-sounding names, such as the phosphodiesterase 9A (PDE9A) inhibitor BI 409306, but any analysis of this or other molecules would be speculative without confirmation.

Researchers, scientists, and drug development professionals are encouraged to verify the exact nomenclature of the compound to enable a thorough and accurate investigation into its cellular functions. Without a valid target molecule, the creation of the requested in-depth technical guide or whitepaper is not feasible.

An In-Depth Technical Guide to B-I09 and the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR's role in various pathologies, particularly cancer, has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the UPR and a detailed examination of B-I09, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, a key transducer of the UPR. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a valuable resource for researchers in the field.

The Unfolded Protein Response (UPR)

The UPR is orchestrated by three primary ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to the release and subsequent activation of IRE1α, PERK, and ATF6, thereby initiating three distinct signaling cascades.[1][2]

The IRE1α Pathway

IRE1α is a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The PERK Pathway

Similar to IRE1α, PERK is a transmembrane kinase that dimerizes and autophosphorylates in response to ER stress. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates from the ER to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic fragment (ATF6f). ATF6f is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and components of the ERAD machinery.

B-I09: A Selective IRE1α RNase Inhibitor

B-I09 is a potent and selective small molecule inhibitor of the RNase activity of IRE1α.[3][4] By specifically targeting this enzymatic function, B-I09 effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream signaling of the IRE1α pathway.[3][4] This targeted inhibition allows for the precise dissection of the IRE1α branch of the UPR and presents a promising therapeutic strategy for diseases dependent on this pathway, such as certain cancers.

Mechanism of Action

B-I09 acts as a direct inhibitor of the IRE1α endoribonuclease function. This prevents the conversion of unspliced XBP1 (XBP1u) mRNA to its spliced, active form (XBP1s). The consequent reduction in XBP1s protein levels leads to a downregulation of its target genes, which are crucial for the adaptive capacity of cells under ER stress. In cancer cells that are highly dependent on the UPR for survival and proliferation, such as multiple myeloma and chronic lymphocytic leukemia (CLL), the inhibition of the IRE1α/XBP1s axis by B-I09 can lead to apoptosis and a reduction in tumor growth.[5][6]

Quantitative Data for B-I09

The following tables summarize the available quantitative data for B-I09, providing a basis for comparison and experimental design.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (IRE1α RNase) | 1230 nM (1.23 µM) | FRET-based in vitro assay with recombinant human IRE1α | [3][4] |

| In-cell IC50 (XBP-1s expression) | 0.9 µM | Human MEC2 CLL cells | [5] |

| Pharmacokinetic Parameter | Value | Species | Dosing | Reference |

| Half-life (t1/2) | ~1.5 hours | Mouse | 50 mg/kg, intraperitoneal | [3] |

| Peak Plasma Concentration (Cmax) | ~39 µM | Mouse | 50 mg/kg, intraperitoneal | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of B-I09 and the unfolded protein response.

IRE1α RNase Activity Assay (FRET-based)

This assay measures the endoribonuclease activity of IRE1α using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant human IRE1α

-

B-I09 or other inhibitors

-

FRET-based RNA substrate (e.g., a synthetic RNA oligonucleotide corresponding to the XBP1 splice site, labeled with a fluorophore and a quencher)

-

RNase-free water, buffers, and plates

Procedure:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

-

In a 96-well plate, add recombinant IRE1α to the reaction buffer.

-

Add serial dilutions of B-I09 or a vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET-based RNA substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 of B-I09 by plotting the percent inhibition against the inhibitor concentration.

XBP1 mRNA Splicing Assay (RT-qPCR)

This method quantifies the relative levels of spliced and unspliced XBP1 mRNA.[2][7][8]

Materials:

-

Cancer cell lines of interest

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

B-I09

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers specific for total XBP1, spliced XBP1, and a housekeeping gene

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of B-I09 or a vehicle control for a specified time.

-

Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions using primers for total XBP1, spliced XBP1, and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of spliced XBP1, normalized to total XBP1 and the housekeeping gene.[9]

Immunoblotting for UPR Proteins

This protocol allows for the detection of key proteins in the UPR pathways.[1][10][11]

Materials:

-

Cell lysates prepared from cells treated as described in section 4.2

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-PERK, anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-BiP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Quantify the protein concentration of the cell lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Cell Viability Assay

This assay determines the effect of B-I09 on the viability of cancer cells.

Materials:

-

Cancer cell lines

-

B-I09

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with serial dilutions of B-I09.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value of B-I09.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of B-I09 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line (e.g., multiple myeloma or CLL)

-

B-I09 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer B-I09 (e.g., 50 mg/kg, intraperitoneally, daily for 5 days a week) or the vehicle control to the respective groups.[3]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for UPR markers).

-

Analyze the data to determine the effect of B-I09 on tumor growth and animal survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core UPR signaling pathways and a typical experimental workflow for evaluating an IRE1α inhibitor like B-I09.

Caption: The three branches of the Unfolded Protein Response.

Caption: Mechanism of action of B-I09 on the IRE1α pathway.

Caption: Experimental workflow for evaluating an IRE1α inhibitor.

Conclusion

B-I09 represents a valuable chemical probe for studying the IRE1α branch of the unfolded protein response and holds potential as a therapeutic agent in cancers that are dependent on this signaling pathway. This technical guide provides a foundational resource for researchers, offering a consolidation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the role of the UPR in health and disease and the development of novel therapeutic strategies targeting this critical cellular process. The provided methodologies and data summaries are intended to streamline experimental design and data interpretation for professionals in the field of drug discovery and cancer biology.

References

- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. B I09 | IRE1 | TargetMol [targetmol.com]

- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 11. General Immunoblotting Protocol | Rockland [rockland.com]

The Clinical Validation of Death Receptor 5 (DR5) as a Therapeutic Target in Oncology: A Technical Guide Featuring INBRX-109 (Ozekibart)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the validation of Death Receptor 5 (DR5), a promising target in cancer therapy. We will delve into the preclinical and clinical evidence supporting DR5-targeted therapies, with a particular focus on INBRX-109 (ozekibart), a tetravalent DR5 agonist antibody. This document provides a comprehensive overview of the DR5 signaling pathway, detailed experimental protocols for target validation, and a summary of the quantitative data from key studies.

Introduction to Death Receptor 5 (DR5)

Death Receptor 5 (DR5), also known as TRAIL-R2 or TNFRSF10B, is a cell surface receptor that, upon activation, can trigger apoptosis (programmed cell death) in cancer cells.[1][2] Its ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), is a member of the TNF superfamily.[3] The therapeutic appeal of targeting DR5 lies in its preferential expression on tumor cells compared to most normal tissues, suggesting a potential for tumor-specific cell killing with a favorable safety profile.[1][4]

INBRX-109 (ozekibart) is a precision-engineered, tetravalent DR5 agonist antibody designed to induce robust DR5 clustering and subsequent apoptotic signaling.[5][6][7] Its multivalent design aims to overcome the limitations of earlier-generation DR5 agonists, which often exhibited suboptimal efficacy.[8]

Preclinical Validation of DR5 as a Target

The validation of DR5 as a viable cancer target has been established through extensive preclinical research. In vitro studies have demonstrated that DR5 agonists can induce apoptosis in a wide range of cancer cell lines.[9][10] Furthermore, in vivo studies using patient-derived xenograft (PDX) models have shown significant anti-tumor activity of DR5-targeted therapies.[9]

Quantitative Preclinical Data Summary

| Model System | Agent | Key Findings | Reference |

| Ewing Sarcoma Cell Lines | INBRX-109 | Potent anticancer activity in vitro. | [11] |

| Ewing Sarcoma PDX Model | INBRX-109 | Demonstrated anti-tumor activity. | [11] |

| Chondrosarcoma PDX Models | INBRX-109 | Showed anti-tumor activity with minimal hepatotoxicity. | [9] |

Clinical Validation and Efficacy of INBRX-109

The clinical development of INBRX-109 has provided strong validation for DR5 as a therapeutic target in several difficult-to-treat cancers.

Clinical Trial Data for INBRX-109 in Chondrosarcoma

A registrational Phase 2 trial (ChonDRAgon) of ozekibart in patients with advanced or metastatic, unresectable chondrosarcoma met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo.[4][5][12]

| Metric | Ozekibart (INBRX-109) | Placebo | Statistical Significance | Reference |

| Median PFS | 5.52 months | 2.66 months | p < 0.0001 (HR: 0.479) | [5][13] |

| Disease Control Rate (DCR) | 54% | 27.5% | - | [5][13] |

In a Phase 1 study, INBRX-109 demonstrated a disease control rate of 87.1% and a median PFS of 7.6 months in patients with unresectable/metastatic chondrosarcoma.[9]

Clinical Trial Data for INBRX-109 in Other Solid Tumors

Expansion cohorts in clinical trials have also shown promising activity for INBRX-109 in combination with standard-of-care chemotherapy.

| Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Colorectal Cancer (late-line) | INBRX-109 + FOLFIRI | 23% | 92% | [5][6] |

| Ewing Sarcoma (refractory) | INBRX-109 + Irinotecan/Temozolomide | 64% | 92% | [5][13] |

Signaling Pathways and Experimental Workflows

DR5-Mediated Apoptotic Signaling Pathway

Activation of DR5 by a ligand or agonist antibody initiates a signaling cascade that culminates in apoptosis. The binding of the agonist leads to receptor trimerization and the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Caption: DR5 signaling pathway initiated by INBRX-109.

Experimental Workflow for DR5 Target Validation

A typical workflow for validating DR5 as a therapeutic target involves a series of in vitro and in vivo experiments to assess the efficacy and mechanism of action of a DR5 agonist.

Caption: Workflow for validating DR5 as a cancer target.

Detailed Experimental Protocols

Analysis of Cell Surface DR5 Expression by Flow Cytometry

This protocol is for the detection of DR5 on the surface of cancer cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

FITC-conjugated mouse monoclonal anti-human DR5 antibody

-

FITC-conjugated mouse IgG isotype control

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Harvest cancer cells and wash them with ice-cold PBS.

-

Resuspend the cells in FACS buffer.

-

Aliquot approximately 1 x 10^5 cells per tube.

-

To one tube, add the FITC-conjugated anti-DR5 antibody at the manufacturer's recommended concentration.

-

To a separate tube, add the FITC-conjugated IgG isotype control at the same concentration as the primary antibody.

-

Incubate the cells on ice for 45 minutes in the dark.

-

Wash the cells twice with ice-cold PBS to remove unbound antibody.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells on a flow cytometer, gating on the live cell population.

-

Determine the percentage of DR5-positive cells and the mean fluorescence intensity, subtracting the background fluorescence from the isotype control.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat them with the DR5 agonist (e.g., INBRX-109) for the desired time. Include an untreated control.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8, a key initiator caspase in the DR5 signaling pathway.

Materials:

-

Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)

-

Microplate reader

Procedure:

-

Induce apoptosis in cancer cells by treating with a DR5 agonist. Include an uninduced control.

-

Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.

-

Add 5 µL of the 4 mM IETD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Read the absorbance at 400 or 405 nm in a microplate reader.

-

Calculate the fold-increase in caspase-8 activity by comparing the results from the induced samples to the uninduced control.

Co-Immunoprecipitation (Co-IP) for FADD Recruitment to DR5

This protocol is used to demonstrate the interaction between DR5 and FADD upon agonist stimulation.

Materials:

-

Cell lysis buffer for Co-IP (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-DR5 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Anti-FADD antibody for Western blotting

-

Anti-DR5 antibody for Western blotting

Procedure:

-

Treat cells with or without the DR5 agonist.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-DR5 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against FADD and DR5. An increased FADD signal in the agonist-treated sample indicates recruitment to DR5.

Patient-Derived Xenograft (PDX) Model for Efficacy Studies

This protocol outlines the general steps for establishing and utilizing a PDX model to test the efficacy of a DR5 agonist.

Materials:

-

Immunodeficient mice (e.g., NSG or nude mice)

-

Fresh patient tumor tissue (e.g., from chondrosarcoma)

-

Surgical tools for tumor implantation

-

Matrigel (optional)

-

DR5 agonist (e.g., INBRX-109)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Obtain fresh, sterile tumor tissue from a patient.

-

Mechanically or enzymatically dissociate the tumor into small fragments or single-cell suspensions.

-

Subcutaneously implant the tumor fragments or inject the cell suspension (often mixed with Matrigel) into the flank of immunodeficient mice.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor growth.

-

Once tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse and harvest the tumor.

-

The tumor can then be passaged into new cohorts of mice for expansion.

-

-

Efficacy Study:

-

Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the DR5 agonist (e.g., INBRX-109) and vehicle control according to the desired dosing schedule.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

Continue treatment for a predefined period or until tumors in the control group reach a humane endpoint.

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI) and other relevant efficacy metrics.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC for apoptosis markers).

-

Conclusion

The validation of DR5 as a therapeutic target in oncology is supported by a growing body of preclinical and clinical evidence. The development of next-generation DR5 agonists, such as INBRX-109 (ozekibart), has demonstrated significant clinical benefit in cancers with high unmet need, including chondrosarcoma, colorectal cancer, and Ewing sarcoma. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of DR5-targeted therapies. The promising results from ongoing clinical trials offer hope for new and effective treatment options for patients with these challenging malignancies.

References

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Death Receptor 5 (DR5) for the imaging and treatment of primary bone and soft tissue tumors: an update of the literature [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Flow cytometric analysis of DR5 [bio-protocol.org]

- 6. youtube.com [youtube.com]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 8. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]

- 9. 4.6. Analysis of DR5 on the Cell Surface [bio-protocol.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. A patch of positively charged residues regulates the efficacy of clinical DR5 antibodies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IJMS | Special Issue : Molecular Diagnostics and Genomics of Tumors [mdpi.com]

Methodological & Application

Application Notes and Protocols for the BRD9 Inhibitor I-BRD9

A Note on Nomenclature: The query "B I09" may be a typographical error for I-BRD9, a known and selective inhibitor of Bromodomain-containing protein 9 (BRD9). This document will focus on the in vitro experimental protocols for a selective BRD9 inhibitor, exemplified by I-BRD9. A brief mention of an unrelated IRE-1 inhibitor, this compound, is included for clarity.

Introduction to BRD9

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] BRD9 acts as an epigenetic reader by recognizing acetylated lysine residues on histones, which in turn recruits the ncBAF complex to specific gene promoters and enhancers to regulate gene transcription.[1] Dysregulation of BRD9 has been implicated in several cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors, making it an attractive therapeutic target.[3][4][5] BRD9 has been shown to play a role in regulating cell proliferation, apoptosis, and DNA damage response pathways.[1][2]

Mechanism of Action of BRD9 Inhibitors